molecular formula C22H23NO5 B11157631 2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid

2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid

Cat. No.: B11157631
M. Wt: 381.4 g/mol
InChI Key: DWLSLOKNTKMQTC-RNODOKPDSA-N
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Description

2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid involves multiple steps. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt upon reaction with 3-chloropentane-2,4-dione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like acetone or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized coumarin derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(2R,3S)-2-[(7-hydroxy-2-oxo-4-phenylchromen-8-yl)methylamino]-3-methylpentanoic acid

InChI

InChI=1S/C22H23NO5/c1-3-13(2)20(22(26)27)23-12-17-18(24)10-9-15-16(11-19(25)28-21(15)17)14-7-5-4-6-8-14/h4-11,13,20,23-24H,3,12H2,1-2H3,(H,26,27)/t13-,20+/m0/s1

InChI Key

DWLSLOKNTKMQTC-RNODOKPDSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O

Canonical SMILES

CCC(C)C(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O

Origin of Product

United States

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